(4,5-dihydro-1H-imidazol-2-yl)-isoquinolin-5-yl-amine
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Overview
Description
(4,5-dihydro-1H-imidazol-2-yl)-isoquinolin-5-yl-amine is a compound that features both an imidazole and an isoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-dihydro-1H-imidazol-2-yl)-isoquinolin-5-yl-amine typically involves the formation of the imidazole ring followed by its attachment to the isoquinoline moiety. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild and can include a variety of functional groups, such as aryl halides and aromatic heterocycles . Another method involves the condensation of aldehydes with 2-aminobenzylalcohol and subsequent reaction with tosylamine to form imines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(4,5-dihydro-1H-imidazol-2-yl)-isoquinolin-5-yl-amine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole or isoquinoline rings.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as tert-butylhydroperoxide (TBHP) for oxidation reactions.
Reducing agents: Such as sodium borohydride (NaBH4) for reduction reactions.
Substitution reagents: Such as acyl or sulfonyl chlorides in the presence of triethylamine (TEA) for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole or isoquinoline rings .
Scientific Research Applications
(4,5-dihydro-1H-imidazol-2-yl)-isoquinolin-5-yl-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of (4,5-dihydro-1H-imidazol-2-yl)-isoquinolin-5-yl-amine involves its interaction with specific molecular targets. The imidazole ring can participate in hydrogen bonding and coordinate with metal ions, influencing various biochemical pathways . The isoquinoline moiety can intercalate with DNA, potentially disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Such as 2-(4,5-dihydro-1H-imidazol-2-yl)phenol, which also features an imidazole ring and exhibits similar chemical properties.
Isoquinoline derivatives: Such as 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-one, which combines an imidazole ring with a different aromatic system.
Uniqueness
(4,5-dihydro-1H-imidazol-2-yl)-isoquinolin-5-yl-amine is unique due to its combination of imidazole and isoquinoline moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research and industrial applications .
Properties
Molecular Formula |
C12H12N4 |
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Molecular Weight |
212.25 g/mol |
IUPAC Name |
N-(4,5-dihydro-1H-imidazol-2-yl)isoquinolin-5-amine |
InChI |
InChI=1S/C12H12N4/c1-2-9-8-13-5-4-10(9)11(3-1)16-12-14-6-7-15-12/h1-5,8H,6-7H2,(H2,14,15,16) |
InChI Key |
WAOXKBITTOGYSW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)NC2=CC=CC3=C2C=CN=C3 |
Origin of Product |
United States |
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